molecular formula C6H7N5 B12543687 N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide CAS No. 142095-55-4

N'-Cyano-2-methyl-1H-imidazole-1-carboximidamide

Cat. No.: B12543687
CAS No.: 142095-55-4
M. Wt: 149.15 g/mol
InChI Key: VYKZJCJOQZWKAH-UHFFFAOYSA-N
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Description

N’-Cyano-2-methyl-1H-imidazole-1-carboximidamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyano-2-methyl-1H-imidazole-1-carboximidamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of robust catalysts and optimized reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-Cyano-2-methyl-1H-imidazole-1-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen.

    Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen functionalities, while reduction may produce more saturated imidazole compounds.

Scientific Research Applications

N’-Cyano-2-methyl-1H-imidazole-1-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Cyano-2-methyl-1H-imidazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Cyano-2-methyl-1H-imidazole-1-carboximidamide stands out due to its unique cyano and carboximidamide functional groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

142095-55-4

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

N'-cyano-2-methylimidazole-1-carboximidamide

InChI

InChI=1S/C6H7N5/c1-5-9-2-3-11(5)6(8)10-4-7/h2-3H,1H3,(H2,8,10)

InChI Key

VYKZJCJOQZWKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C(=NC#N)N

Origin of Product

United States

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